molecular formula C7H8FNO B8056731 4-Amino-3-fluoro-2-methylphenol CAS No. 1020173-27-6

4-Amino-3-fluoro-2-methylphenol

Cat. No.: B8056731
CAS No.: 1020173-27-6
M. Wt: 141.14 g/mol
InChI Key: QSNBIPPOAHDRFM-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-2-methylphenol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-fluoro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-4-6(10)3-2-5(9)7(4)8/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNBIPPOAHDRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303218
Record name 4-Amino-3-fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020173-27-6
Record name 4-Amino-3-fluoro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020173-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Strategies for 4 Amino 3 Fluoro 2 Methylphenol

Laboratory Synthesis

In a laboratory setting, the synthesis of 4-Amino-3-fluoro-2-methylphenol can be achieved through multi-step reaction sequences. One potential pathway involves the catalytic hydrogenation of a nitrophenol precursor, followed by fluorination and other functional group manipulations. For instance, a related compound, 4-amino-3-fluorophenol, is synthesized from p-nitrophenol through steps including catalytic hydrogenation, sulfonation, fluorine substitution, and desulfonation. nbinno.compatsnap.com

Industrial Production

While specific industrial-scale manufacturing processes for this compound are not widely documented, general principles for the production of similar halogenated aminophenols can be considered. google.com These processes often focus on efficiency, cost-effectiveness, and the use of readily available starting materials. For related compounds, methods such as the reduction of nitrated precursors are common. google.com For example, a method for producing 4-amino-m-cresol involves the catalytic reduction of p-(4-hydroxy-o-tolylazo)benzenesulfonic acid. google.com

Q & A

Q. What synthetic strategies are effective for preparing 4-Amino-3-fluoro-2-methylphenol with high purity?

  • Methodological Answer : The synthesis of fluorinated aminophenols typically involves multi-step reactions such as nucleophilic aromatic substitution (NAS) or catalytic fluorination. For example:
  • Fluorine Introduction : Use potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) as fluorine sources under anhydrous conditions to minimize hydrolysis .
  • Amino Group Protection : Protect the amino group with tert-butoxycarbonyl (Boc) or acetyl groups during fluorination to prevent side reactions .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity, as validated by GC or HPLC .
    Key Data :
StepYield (%)Purity (%)TechniqueReference
NAS Fluorination65–75>95GC
Recrystallization85–90>97Melting Point (Tm = 130–135°C)

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : Use 1^1H and 19^{19}F NMR to confirm substituent positions. For example, 19^{19}F NMR shifts for ortho-fluorine range from -110 to -120 ppm in CDCl3_3 .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS confirms molecular weight (e.g., [M+H]+^+ = 128.12 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm validate purity .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Store in neutral buffers (pH 6–8) to prevent deamination or fluorination reversal. Acidic conditions (pH <3) degrade the amino group, while basic conditions (pH >10) promote hydrolysis .
  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

Q. Which solvents are optimal for recrystallizing this compound?

  • Methodological Answer : Test solvent polarity and solubility:
  • Ethanol/Water (1:1) : Achieves 85–90% recovery with minimal impurity carryover .
  • Methanol : Suitable for small-scale purification but may co-solubilize polar byproducts .

Q. How can researchers mitigate hazards during handling?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:
  • Ventilation : Use fume hoods to avoid inhalation (PEL = 5 mg/m3^3) .
  • PPE : Nitrile gloves, lab coats, and safety goggles prevent dermal contact .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for fluorinated aminophenol derivatives?

  • Methodological Answer : Address discrepancies using:
  • 2D NMR : HSQC and HMBC correlations clarify coupling patterns and substituent positions .
  • X-ray Crystallography : Single-crystal analysis (e.g., R factor = 0.047) provides definitive structural confirmation .
  • Computational Modeling : Density Functional Theory (DFT) predicts 19^{19}F shifts within ±3 ppm of experimental values .

Q. What mechanistic insights explain the reactivity of this compound in metal coordination?

  • Methodological Answer : Study ligand-metal interactions:
  • Chelation : The amino and hydroxyl groups form 5-membered rings with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), confirmed by UV-Vis (λ = 450–500 nm) and cyclic voltammetry .
  • Stability Constants : Use potentiometric titrations to determine logK values (e.g., logK = 8.2 for Cu2+^{2+} complexes) .

Q. How do steric and electronic effects influence the compound’s reactivity in benzoxazole synthesis?

  • Methodological Answer : Design kinetic studies:
  • Steric Effects : The methyl group at position 2 slows condensation with aldehydes (rate reduction by 30% vs. non-methylated analogs) .
  • Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the hydroxyl group, accelerating cyclization (k = 0.15 min1^{-1} at 80°C) .

Q. What strategies optimize the compound’s use in fluorescent dye synthesis?

  • Methodological Answer : Modify conjugation pathways:
  • Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acids introduces aryl groups for redshifted emission (λem_{em} = 550–600 nm) .
  • Solvatochromism : Test in DMSO and THF; quantum yield (Φ) increases from 0.2 to 0.5 in non-polar solvents .

Q. How can computational tools predict the environmental toxicity of this compound?

  • Methodological Answer :
    Apply QSAR models:
  • Bioaccumulation : LogP = 1.2 (predicted via ChemAxon) suggests moderate bioaccumulation potential .
  • Aquatic Toxicity : EC50_{50} = 12 mg/L for Daphnia magna (EPI Suite estimation) .

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